molecular formula C19H21NO2 B6638115 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one

Cat. No. B6638115
M. Wt: 295.4 g/mol
InChI Key: MCXOCSKJJCPTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one, also known as DIQB, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. DIQB belongs to the class of isoquinoline alkaloids, which are known for their pharmacological properties.

Mechanism of Action

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one exerts its pharmacological effects through multiple mechanisms. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense mechanisms. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one has been shown to inhibit the activity of COX-2 and 5-LOX, enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one has been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one in lab experiments is its relatively simple synthesis method. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one has been shown to have low toxicity and high bioavailability. However, one limitation of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one. One area of interest is the development of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one and its effects on various disease models. Finally, clinical trials are needed to determine the safety and efficacy of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one as a potential therapeutic agent.

Synthesis Methods

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one can be synthesized through the condensation reaction of 2-(3,4-dihydro-1H-isoquinolin-2-yl) acetaldehyde and 3-hydroxy-3-phenylbutan-1-one in the presence of a base catalyst. The reaction yields 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one as a yellow crystalline solid with a melting point of 179-181°C.

Scientific Research Applications

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-19(22,17-9-3-2-4-10-17)13-18(21)20-12-11-15-7-5-6-8-16(15)14-20/h2-10,22H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXOCSKJJCPTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCC2=CC=CC=C2C1)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one

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